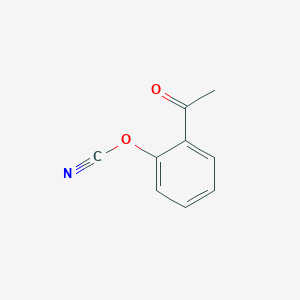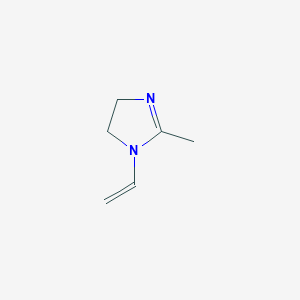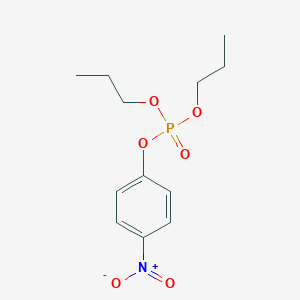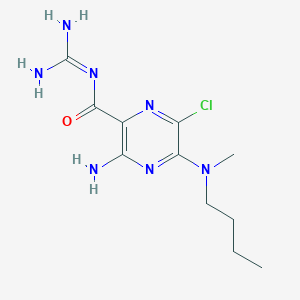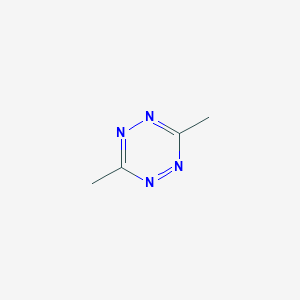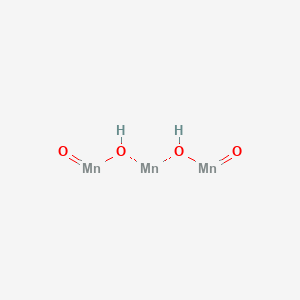
Tris HCl
描述
What exactly is Tris HCL?
The term "shorthand" refers to Tris (hydroxymethyl) aminomethane (THAM) hydrochloride. This compound is an organic chemical commonly utilized in buffer solutions, like TAE and TBE, to make electrophoresis gels. Tris is very water-soluble and beneficial in pH 7.0-9.0.
Trizma HCl is a commonly utilized biological buffer. Tris is a buffer with extensive applications in biological systems, including testing, downstream purification and cell cultivation. The pKa value of Tris is 7.77, which is close to a pH in the physiological range of 7.36.
Utilization of this compound
This compound is a purity reagent for biotechnology-related applications, like electrophoresis and liquid chromatography.
Tris, as well as Tris Hydrochloride, are effective in buffering a range of biological processes. The uses include pH control in vivo and in vitro for body fluids and softening systems for electrophoresis. Tris is used as a base material for polymers such as oxazolones (with carbohydrates)) and Oxazolidines (with aldehydes). It can be used for the direct standardization of a robust acid solution; the equivalence point can be determined either potentiometrically or by use of a suitable indicator such as 3-(4-Dimethylamino-1-naphthylazo)-4-methoxybenzenesulfonic acid.
It is used to prepare the Laemmli buffer, one of the most commonly used SDS-PAGE buffers. Additionally, the Tris buffer can be utilized for various custom loading and running buffers, usually Glycine and SDS. Single-junction pH electrodes containing silver are not recommended in determining the pH of the solution containing Tris buffer.
The Tris buffer solution is created using making a mixture of Tris together with Tris-HCl. This helps to avoid overshooting the pH and avoids the need to work with strong or base acids.
Concentration and temperature are dependent on this compound
These values for all buffers are dependent on concentration and temperature. Regarding Tris buffers, pH rises approximately 0.03 units for every degC drop in temperature and falls by 0.03-0.05 units for every ten-fold increase in the dilution.
For applications that require precision, you should utilize a meticulously calibrated pH meter that is calibrated using an electrode made of glass and caramel.
作用机制
Tris hydrochloride, also known as Tris(hydroxymethyl)aminomethane hydrochloride, Tromethamine hydrochloride, or Tris HCl, is a widely used buffering agent in biochemistry and molecular biology . This article provides a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Instead, it serves as a buffering agent, helping to maintain a stable pH environment in various experimental setups . It is crucial in various biological, cell biology, and biochemistry applications for effective pH control in buffer solutions .
Mode of Action
this compound interacts with hydrogen ions in solution to resist changes in pH. It can accept or donate a proton (H+) to maintain the pH of the solution within a certain range . This buffering capacity is essential in many biological and biochemical experiments, where maintaining a stable pH is critical for the accurate performance and interpretation of results .
Biochemical Pathways
For instance, it is used in protein electrophoresis and western blotting, serving in low ionic strength buffers for protein transfer .
Pharmacokinetics
One study suggests that tris exhibits two-compartment characteristics in healthy volunteers and patients with intact renal function .
Result of Action
The primary result of this compound’s action is the maintenance of a stable pH environment. This stability is crucial for various experimental procedures, including those involving proteins and nucleic acids, where pH can significantly impact the structure and function of these biomolecules .
Action Environment
The effectiveness of this compound as a buffering agent can be influenced by temperature and concentration. As temperature decreases from 25 °C to 5 °C, the pH of a Tris buffer will increase an average of 0.03 units per degree. As temperature rises from 25 °C to 37 °C, the pH of a Tris buffer will decrease an average of 0.025 units per degree . Therefore, careful control of these environmental factors is necessary to ensure the optimal performance of this compound as a buffering agent.
生化分析
Biochemical Properties
Tris(hydroxymethyl)aminomethane hydrochloride plays a crucial role in biochemical reactions. It is a primary component of buffer solutions used in various experimental settings, including protein biochemistry, molecular biology, and enzymology . Tris HCl interacts with enzymes, proteins, and other biomolecules to maintain the optimal pH environment essential for their function . For instance, it is a common buffer component in DNA gel electrophoresis, which maintains pH stability during the process .
Cellular Effects
Tris(hydroxymethyl)aminomethane hydrochloride has significant effects on various types of cells and cellular processes. In cell culture, this compound helps in maintaining the optimal pH environment essential for cell growth, proliferation, and the maintenance of physiological conditions . It also influences cell function by stabilizing the pH, which is critical for various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Tris(hydroxymethyl)aminomethane hydrochloride is primarily based on its ability to act as a proton acceptor. It combines with hydrogen ions, liberating bicarbonate buffer, to correct acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . This action at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is crucial for its role in biochemical processes.
Temporal Effects in Laboratory Settings
Over time, Tris(hydroxymethyl)aminomethane hydrochloride exhibits stable effects in laboratory settings . It is known for its stability, with minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies have shown that this compound continues to maintain pH stability, making it a reliable component in long-term experiments .
Metabolic Pathways
Tris(hydroxymethyl)aminomethane hydrochloride is involved in various metabolic pathways, particularly those requiring pH regulation . Detailed information on the specific metabolic pathways and enzymes or cofactors that this compound interacts with is currently limited.
Transport and Distribution
Tris(hydroxymethyl)aminomethane hydrochloride is readily soluble in water, allowing it to be easily transported and distributed within cells and tissues
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
219-220 °C at 10 mm Hg | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis... | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
| Record name | Tris(hydroxymethyl)aminomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tromethamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trometamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tromethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-172 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is tris(hydroxymethyl)aminomethane hydrochloride used so frequently in biochemical research?
A1: tris(hydroxymethyl)aminomethane hydrochloride is a highly versatile buffering agent effective in the pH range of 7.0 to 9.0, which encompasses the physiological pH of many biological systems [, , , , , , , ]. This makes it ideal for maintaining a stable pH in experiments involving proteins, enzymes, and cells. Additionally, it is relatively inexpensive and readily available.
Q2: Can you give specific examples of how tris(hydroxymethyl)aminomethane hydrochloride was utilized in the provided research papers?
A2: Certainly. Here are a few examples:
- Cell lysis and protein extraction: In several papers, tris(hydroxymethyl)aminomethane hydrochloride buffers were used during the preparation of cell lysates and protein extracts. This helps maintain protein stability during the extraction process [, , ].
- Enzyme assays: tris(hydroxymethyl)aminomethane hydrochloride buffers were used in various enzyme assays, providing a suitable pH environment for enzyme activity [, , ].
- Immunological assays: tris(hydroxymethyl)aminomethane hydrochloride was employed in buffers for immunological techniques like radioimmunoassay and Western blotting [, ].
- Preparation of membrane vesicles: tris(hydroxymethyl)aminomethane hydrochloride buffers were used during the isolation and preparation of membrane vesicles for studying transport processes .
Q3: Does tris(hydroxymethyl)aminomethane hydrochloride interact directly with biological molecules like proteins?
A3: While primarily used for pH control, tris(hydroxymethyl)aminomethane hydrochloride can potentially interact with some proteins and enzymes. Its amine group can bind to metal ions, potentially affecting metalloproteins or enzymes requiring metal cofactors [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



